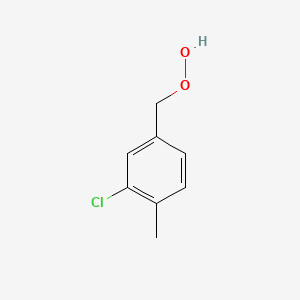
(3-Chloro-4-methylphenyl)methaneperoxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-4-methylphenyl)methaneperoxol is an organic compound characterized by the presence of a chloro group and a methyl group attached to a benzene ring, along with a methaneperoxol functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-methylphenyl)methaneperoxol typically involves the reaction of (3-Chloro-4-methylphenyl)methanol with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired peroxide compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions, potentially forming more oxidized derivatives.
Reduction: The compound can be reduced to (3-Chloro-4-methylphenyl)methanol under appropriate conditions.
Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products:
Oxidation: More oxidized derivatives of this compound.
Reduction: (3-Chloro-4-methylphenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (3-Chloro-4-methylphenyl)methaneperoxol is used as a reagent in organic synthesis, particularly in oxidation reactions. It serves as a source of active oxygen and can be used to introduce peroxide functionality into organic molecules.
Biology: In biological research, this compound may be used to study oxidative stress and its effects on cellular processes. It can also be employed in the development of assays to measure antioxidant activity.
Medicine: The compound’s potential as an antimicrobial agent is being explored, given its ability to generate reactive oxygen species that can kill bacteria and other pathogens.
Industry: In industrial applications, this compound is used in the formulation of disinfectants and sanitizers. Its oxidative properties make it effective in breaking down organic contaminants.
Mécanisme D'action
The mechanism of action of (3-Chloro-4-methylphenyl)methaneperoxol involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative damage. The compound’s ability to generate ROS makes it effective in antimicrobial and oxidative stress-related applications.
Comparaison Avec Des Composés Similaires
(3-Chloro-4-methylphenyl)methanol: A reduced form of (3-Chloro-4-methylphenyl)methaneperoxol.
(3-Chloro-4-methylphenyl)boronic acid: Another derivative with different functional properties.
4-Chloro-3-methylphenol: A related compound with a hydroxyl group instead of a peroxide group.
Uniqueness: this compound is unique due to its peroxide functionality, which imparts distinct oxidative properties. This makes it particularly useful in applications requiring the generation of reactive oxygen species, setting it apart from its similar compounds that lack this functionality.
Propriétés
Numéro CAS |
112706-67-9 |
|---|---|
Formule moléculaire |
C8H9ClO2 |
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
2-chloro-4-(hydroperoxymethyl)-1-methylbenzene |
InChI |
InChI=1S/C8H9ClO2/c1-6-2-3-7(5-11-10)4-8(6)9/h2-4,10H,5H2,1H3 |
Clé InChI |
DGEBYUMNDLSBFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)COO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B14308321.png)
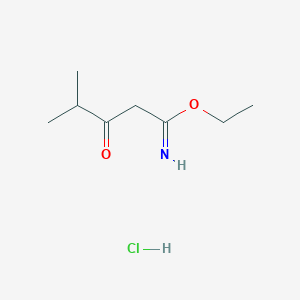
![2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]-](/img/structure/B14308339.png)
amino}methyl)-4-methylphenol](/img/structure/B14308341.png)
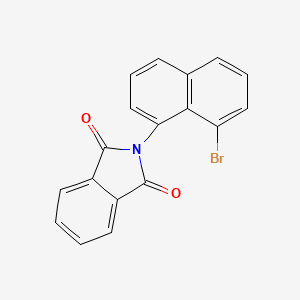
![N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide](/img/structure/B14308346.png)
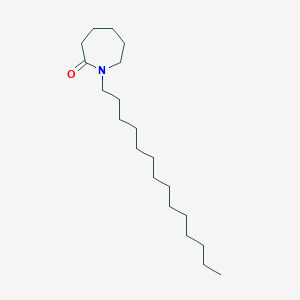
![N''-[4-Chloro-1-oxo-3-(2-phenylethoxy)-1H-2-benzopyran-7-yl]guanidine](/img/structure/B14308359.png)

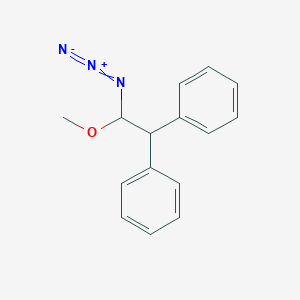
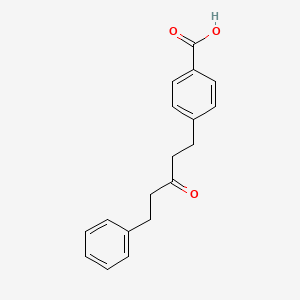
![N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14308391.png)
![3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B14308394.png)

